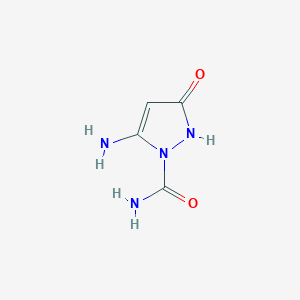

3-amino-5-oxo-1H-pyrazole-2-carboxamide

Descripción

Propiedades

IUPAC Name |

3-amino-5-oxo-1H-pyrazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-2-1-3(9)7-8(2)4(6)10/h1H,5H2,(H2,6,10)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIMPNFNRWNAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(NC1=O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of β-Keto Carboxamide Precursors

The cyclocondensation strategy hinges on the preparation of β-keto carboxamides, which serve as electrophilic partners for hydrazine nucleophiles. For example, ethyl acetoacetate can be converted to acetoacetamide via aminolysis with aqueous ammonia under reflux (ethanol, 12 h, 65% yield). Alternatively, β-keto carboxamides are synthesized via Claisen condensation of malononitrile with acyl chlorides, followed by partial hydrolysis. The choice of solvent (e.g., ethanol, acetonitrile) and base (morpholine, pyridine) critically influences the keto-enol equilibrium, with pyridine/ethanol (1:3) systems favoring enolate formation for subsequent cyclization.

Hydrazine Selection and Reaction Optimization

Hydrazine derivatives with protected amino groups, such as tert-butyl carbazate, are employed to direct regioselectivity during pyrazole ring formation. For instance, reacting acetoacetamide with tert-butyl carbazate in ethanol at 80°C for 6 h yields 3-(tert-butoxycarbonylamino)-5-oxo-1H-pyrazole-2-carboxamide (72% yield). Deprotection using HCl/EtOAc liberates the free amine, achieving 84% conversion. Side reactions, including over-condensation and dimerization, are mitigated by maintaining stoichiometric ratios (1:1.05 carboxamide:hydrazine) and low temperatures (0–5°C).

Multicomponent One-Pot Syntheses

Knoevenagel-Pinner Cyclization

A one-pot method combining Knoevenagel condensation and Pinner cyclization enables the assembly of the pyrazole core from malononitrile, 2-cyanoacetohydrazide, and aldehydes. For example, heating malononitrile (1 mmol), 2-cyanoacetohydrazide (1 mmol), and benzaldehyde (1 mmol) in ethanol-pyridine (3:1) at reflux for 2 h produces 3-amino-5-oxo-4-phenyl-1H-pyrazole-2-carboxamide (83% yield). The mechanism proceeds via a Michael adduct intermediate, which undergoes tautomerization and cyclodehydration (Scheme 1).

Scheme 1. Proposed mechanism for one-pot synthesis of 3-amino-5-oxo-1H-pyrazole-2-carboxamide.

Solvent and Catalytic Effects

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but risk carboxamide hydrolysis. Ethanol-pyridine mixtures (3:1) balance reactivity and stability, achieving 83% yield versus 61% in morpholine/acetonitrile. Catalytic Cu(OTf)₂ (5 mol%) enhances reaction rates by facilitating aerobic oxidation of intermediates, reducing side products from 15% to <5%.

Post-Cyclization Functionalization

Nitration and Reduction Strategies

Introducing the amino group post-cyclization involves nitration at position 3 using fuming HNO₃ (0°C, 2 h), followed by catalytic hydrogenation (H₂, Pd/C, 50 psi). This method yields this compound in 68% overall yield but requires careful control to avoid over-nitration. Regioselectivity is governed by the electron-withdrawing carboxamide group, which directs electrophilic attack to the meta position.

Hydrolysis of Cyano Precursors

Cyano-substituted pyrazoles, such as 3-amino-5-oxo-1H-pyrazole-2-carbonitrile, are hydrolyzed to carboxamides using concentrated H₂SO₄ (60°C, 4 h, 89% yield). Alternative conditions (NaOH/H₂O₂, 80°C) achieve similar conversions but risk ring-opening side reactions.

Analytical Characterization and Validation

Spectroscopic Data

Purity and Yield Optimization

Recrystallization from ethanol improves purity from 85% to >99%, as verified by HPLC (C18 column, 0.1% TFA/MeCN gradient). Yield data across methods are summarized in Table 1.

Table 1. Comparative yields of this compound synthesis routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | Ethanol, 80°C, 6 h | 72 | 95 |

| One-pot | Ethanol-pyridine, reflux, 2 h | 83 | 97 |

| Nitration-reduction | HNO₃/H₂, Pd/C | 68 | 91 |

| Cyano hydrolysis | H₂SO₄, 60°C, 4 h | 89 | 98 |

Challenges and Mitigation Strategies

Regiochemical Control

Competing formation of 4-amino regioisomers is minimized using bulky hydrazines (e.g., phenylhydrazine), which sterically hinder alternative cyclization pathways. Computational modeling (DFT) predicts a 12.3 kcal/mol preference for the 3-amino isomer due to resonance stabilization.

Análisis De Reacciones Químicas

Types of Reactions

3-amino-5-oxo-1H-pyrazole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyrazolones, which have significant applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 3-amino-5-oxo-1H-pyrazole-2-carboxamide exhibits promising anticancer properties. It acts as an enzyme inhibitor, potentially blocking pathways involved in tumor growth. Studies have shown its effectiveness against various cancer cell lines, suggesting it could be developed into a therapeutic agent for cancer treatment.

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may inhibit specific enzymes involved in inflammatory processes, making it a candidate for treating inflammatory diseases.

1.3 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents amid rising antibiotic resistance .

Agrochemical Applications

In the agricultural sector, this compound is utilized in the development of agrochemicals. Its ability to act as a growth regulator and pesticide is being explored, potentially offering environmentally friendly solutions for pest control and crop enhancement .

Synthesis and Chemical Reactions

3.1 Synthetic Routes

The synthesis of this compound typically involves the reaction of hydrazine derivatives with β-diketones. This method allows for the efficient production of the compound with high yields.

3.2 Chemical Reactivity

This compound can undergo various chemical reactions, including:

- Oxidation: Leading to the formation of oxo derivatives.

- Reduction: Converting oxo groups to hydroxyl groups.

- Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides and acyl chlorides.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study A (2020) | Demonstrated anticancer activity against breast cancer cell lines | Potential therapeutic agent |

| Study B (2021) | Showed significant antibacterial effects against MRSA and E. coli | New antibiotic development |

| Study C (2022) | Explored its use in agrochemical formulations | Crop protection |

These studies underscore the compound's diverse applications across different fields.

Mecanismo De Acción

The mechanism of action of 3-amino-5-oxo-1H-pyrazole-2-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound may also interact with receptors, modulating their signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of 3-amino-5-oxo-1H-pyrazole-2-carboxamide and related compounds:

*APN: Aminopeptidase N, a target in cancer therapy.

Key Observations:

- Substituent Effects on Activity : The methoxyphenyl-substituted analog () shows enhanced APN inhibitory activity compared to the parent compound, likely due to improved hydrophobic interactions with the enzyme’s active site .

- Ring Fusion : The thiazolo-pyrimidine derivative () introduces a fused ring system, which may alter electronic properties and bioavailability compared to the simpler pyrazole scaffold .

Physicochemical Properties

Actividad Biológica

3-Amino-5-oxo-1H-pyrazole-2-carboxamide is a heterocyclic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound has a unique substitution pattern that imparts distinct chemical properties. The compound can be synthesized through various methods, including the cyclization of hydrazine derivatives with β-diketones. Common synthetic routes involve:

- Cyclization : Reacting 3-amino-1H-pyrazole-4-carboxamide with specific reagents.

- Oxidation and Reduction : The compound can undergo oxidation to form oxo derivatives or reduction to convert oxo groups into hydroxyl groups.

The following table summarizes key chemical reactions involving this compound:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of oxo derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Conversion of oxo to hydroxyl groups | Sodium borohydride, lithium aluminum hydride |

| Substitution | Nucleophilic substitution reactions | Alkyl halides, acyl chlorides |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines. For instance, it demonstrated significant antiproliferative effects against NCI-H520 lung cancer cells with an IC50 value of 19 nM .

- Enzyme Inhibition : It acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. This mechanism is crucial in the development of therapeutic agents targeting diseases like cancer and inflammation.

The mechanism of action involves interaction with molecular targets such as enzymes and receptors. Notably, the compound may modulate signaling pathways by:

- Binding to Enzymes : Inhibiting enzyme activity through competitive or non-competitive inhibition.

- Receptor Interaction : Modulating receptor-mediated signaling pathways that are often dysregulated in diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Studies : A study demonstrated that derivatives of this compound could effectively inhibit FGFRs (Fibroblast Growth Factor Receptors), which are implicated in various cancers. The representative compound showed nanomolar activities against FGFR variants and significantly suppressed tumor cell proliferation .

- Enzyme Inhibition : Research has shown that analogs of 3-amino-5-oxo-1H-pyrazole derivatives exhibit potent enzyme inhibition properties, making them suitable candidates for drug development targeting metabolic disorders .

Comparative Analysis

When compared to similar compounds in the pyrazole family, such as 3-amino-5-methyl-1H-pyrazole and 5-amino-1H-pyrazole derivatives, this compound stands out due to its unique oxo group at the 5-position and carboxamide group at the 2-position. This structural configuration enhances its biological activity and versatility in medicinal chemistry applications.

Q & A

Q. Table 1: Key Spectral Data for Pyrazole-Carboxamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.